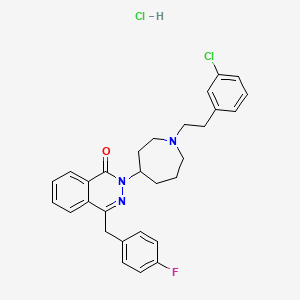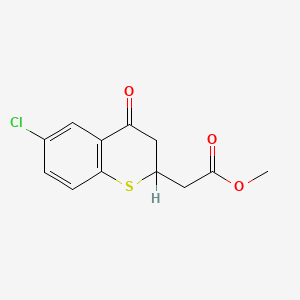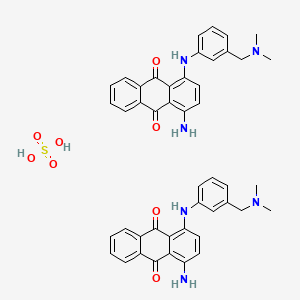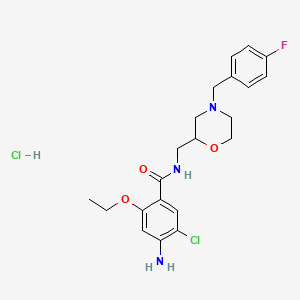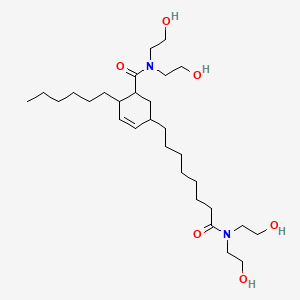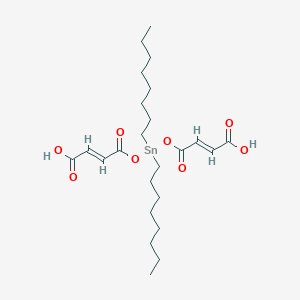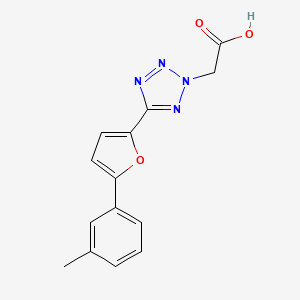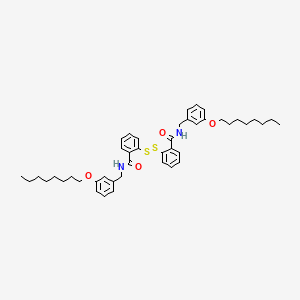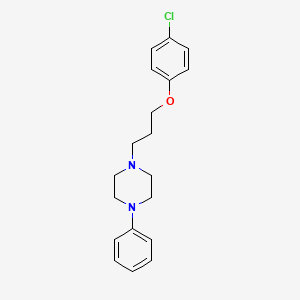
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is an organic compound that belongs to the piperazine family. This compound is characterized by the presence of a piperazine ring substituted with a 3-(4-chlorophenoxy)propyl group and a phenyl group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- typically involves the reaction of piperazine with 3-(4-chlorophenoxy)propyl chloride and phenyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
-
Step 1: Formation of 3-(4-chlorophenoxy)propyl chloride
- React 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
- The reaction is carried out in an organic solvent like dichloromethane at room temperature.
-
Step 2: Reaction with Piperazine
- The 3-(4-chlorophenoxy)propyl chloride is then reacted with piperazine in the presence of a base such as sodium hydroxide.
- The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.
-
Step 3: Addition of Phenyl Group
- The intermediate product is then reacted with phenyl magnesium bromide (Grignard reagent) to introduce the phenyl group.
- The reaction is carried out in an inert atmosphere, typically using anhydrous conditions.
Industrial Production Methods
Industrial production of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and chlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, leading to modulation of neurotransmitter release and signaling. This interaction is believed to underlie its potential therapeutic effects in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simple piperazine ring without additional substituents.
1-(3-(4-chlorophenoxy)propyl)piperazine: Lacks the phenyl group.
4-phenylpiperazine: Lacks the 3-(4-chlorophenoxy)propyl group.
Uniqueness
Piperazine, 1-(3-(4-chlorophenoxy)propyl)-4-phenyl- is unique due to the presence of both the 3-(4-chlorophenoxy)propyl group and the phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
84344-35-4 |
|---|---|
Formule moléculaire |
C19H23ClN2O |
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
1-[3-(4-chlorophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23ClN2O/c20-17-7-9-19(10-8-17)23-16-4-11-21-12-14-22(15-13-21)18-5-2-1-3-6-18/h1-3,5-10H,4,11-16H2 |
Clé InChI |
WMXKSRGULUDETA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCOC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


